molecular formula C9H13N5O B11893029 2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine CAS No. 61494-93-7

2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine

Cat. No.: B11893029
CAS No.: 61494-93-7
M. Wt: 207.23 g/mol
InChI Key: HRBAYRPDSMWTLS-UHFFFAOYSA-N
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Description

2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine is a chemical compound with the molecular formula C9H13N5O It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine typically involves the methylation of 9H-purin-6-amine. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of nucleic acid synthesis and interference with cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    9H-Purin-6-amine: A parent compound with similar structural features but lacking the methoxy and trimethyl groups.

    2-Methoxy-9H-purin-6-amine: Similar to 2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine but without the N,N,9-trimethyl substitution.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and trimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

61494-93-7

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

2-methoxy-N,N,9-trimethylpurin-6-amine

InChI

InChI=1S/C9H13N5O/c1-13(2)7-6-8(14(3)5-10-6)12-9(11-7)15-4/h5H,1-4H3

InChI Key

HRBAYRPDSMWTLS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(N=C2N(C)C)OC

Origin of Product

United States

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